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Dibenzo[b,f][1,4]thiazepin-11-amine-D4

Cat. No.: B1155354
M. Wt: 230.32
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Description

Significance of Heterocyclic Compounds in Medicinal Chemistry Research

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a significant majority of all biologically active chemical entities containing a heterocyclic ring. clearsynth.com Their prevalence stems from the versatile chemical properties they offer, including the ability to form hydrogen bonds, modulate lipophilicity, and adopt specific three-dimensional conformations that are crucial for binding to biological targets. clearsynth.com The incorporation of heteroatoms like nitrogen, sulfur, and oxygen into cyclic structures allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's pharmacological profile. clearsynth.comscioninstruments.com This structural diversity has led to the development of numerous drugs across various therapeutic areas, including treatments for infectious diseases, cancer, and neurological disorders. scioninstruments.com

Overview of Dibenzo[b,f]clearsynth.comscioninstruments.comthiazepine Core Structures and Their Derivatives

The dibenzo[b,f] clearsynth.comscioninstruments.comthiazepine scaffold is a tricyclic system composed of two benzene (B151609) rings fused to a central seven-membered thiazepine ring containing both a sulfur and a nitrogen atom. researchgate.net This core structure is notably found in the atypical antipsychotic drug Quetiapine (B1663577), which is used in the treatment of schizophrenia and bipolar disorder. sphinxsai.com The therapeutic success of such drugs has spurred considerable research into other derivatives of this scaffold. researchgate.netsphinxsai.com These derivatives have been investigated for a range of biological activities, including antihistaminic and potential diuretic effects. sphinxsai.com The synthesis of the dibenzo[b,f] clearsynth.comscioninstruments.comthiazepine core can be achieved through various methods, often involving the cyclization of precursor molecules. sphinxsai.comtsijournals.com

Rationale for Deuterated Analogues in Advanced Chemical and Biological Research

Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are invaluable tools in advanced chemical and biological research. clearsynth.comaptochem.com While chemically similar to their non-deuterated counterparts, the increased mass of deuterium can lead to a stronger carbon-deuterium bond. This isotopic effect can be particularly significant in the context of drug metabolism, where the cleavage of a carbon-hydrogen bond is often a rate-limiting step.

In the realm of analytical chemistry, deuterated compounds are frequently employed as internal standards in quantitative analysis, especially in mass spectrometry-based methods. scioninstruments.comaptochem.comkcasbio.com An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is distinguishable by its higher mass. aptochem.com This allows for the correction of variability in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of quantitative measurements. aptochem.comkcasbio.com

Scope of Academic Inquiry into Dibenzo[b,f]clearsynth.comscioninstruments.comthiazepin-11-amine-D4

Dibenzo[b,f] clearsynth.comscioninstruments.comthiazepin-11-amine-D4 is the deuterated analogue of Dibenzo[b,f] clearsynth.comscioninstruments.comthiazepin-11-amine. pharmaffiliates.com The primary focus of academic and industrial inquiry into this specific compound is its application as an internal standard for the quantitative analysis of its non-deuterated counterpart in biological matrices. Given that Dibenzo[b,f] clearsynth.comscioninstruments.comthiazepin-11-amine is a known chemical entity, lgcstandards.comlgcstandards.comadventchembio.com likely an intermediate or a metabolite related to more complex dibenzo[b,f] clearsynth.comscioninstruments.comthiazepine derivatives, the use of its deuterated form is crucial for accurate pharmacokinetic and metabolic studies. The "-D4" designation indicates the presence of four deuterium atoms, providing a sufficient mass shift for clear differentiation in mass spectrometric analysis. cymitquimica.com

Compound Information

Compound NameChemical Formula
Dibenzo[b,f] clearsynth.comscioninstruments.comthiazepin-11-amine-D4C₁₃H₆D₄N₂S
Dibenzo[b,f] clearsynth.comscioninstruments.comthiazepin-11-amineC₁₃H₁₀N₂S
QuetiapineC₂₁H₂₅N₃O₂S
DeuteriumD or ²H

Chemical Properties of Dibenzo[b,f] clearsynth.comscioninstruments.comthiazepin-11-amine-D4

PropertyValue
Molecular Weight230.322 g/mol
Chemical FormulaC₁₃D₄H₆N₂S
Synonyms7,8,9,10-tetradeuteriobenzo[b] clearsynth.comscioninstruments.combenzothiazepin-6-amine

Properties

Molecular Formula

C₁₃H₆D₄N₂S

Molecular Weight

230.32

Synonyms

11-Amino-dibenzo[b,f][1,4]thiazepine;  NSC 651216-D4

Origin of Product

United States

Synthetic Methodologies for Dibenzo B,f 1 2 Thiazepin 11 Amine and Its Deuterated Analogues

Established Synthetic Routes to the Dibenzo[b,f]google.comheteroletters.orgthiazepine Core

The foundational structure for this class of compounds is the dibenzo[b,f] google.comheteroletters.orgthiazepin-11(10H)-one lactam. Historically, its synthesis involved reagents and conditions that posed significant industrial and environmental challenges. tsijournals.com Early methods, for instance, used hazardous materials like phosgene (B1210022) for cyclization. google.com

Modern established routes offer improved safety and efficiency. One common pathway begins with the reaction of 2-chloronitrobenzene with a thiophenol derivative. sphinxsai.com A more environmentally friendly and economical process starts with dithiosalicylic acid and 1-chloro-2-nitrobenzene (B146284) in a basic aqueous solution. google.com This is followed by the reduction of the nitro group and a direct cyclization step, which notably avoids the need for activating the carboxylic acid group. google.com

Another widely cited route involves the initial synthesis of 2-nitrodiphenylsulfide, which is then reduced to 2-(phenylthio)aniline. This aniline (B41778) derivative is a key precursor that can be converted to a carbamate (B1207046) using a safer alternative to phosgene, such as phenyl chloroformate. sphinxsai.com The resulting 2-(phenylthio)phenyl carbamate is then cyclized to form the desired dibenzo[b,f] google.comheteroletters.orgthiazepin-11(10H)-one core. sphinxsai.com

Novel and Improved Synthetic Strategies for Dibenzo[b,f]google.comheteroletters.orgthiazepin-11-amine

The conversion of the core lactam, dibenzo[b,f] google.comheteroletters.orgthiazepin-11(10H)-one, to the 11-amino derivative is a critical transformation. A standard and effective method involves a two-step sequence. First, the lactam is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or triphosgene, to generate the reactive 11-chlorodibenzo[b,f] google.comheteroletters.orgthiazepine intermediate. tsijournals.comnih.gov This iminochloride is then reacted with an amine source, in this case, ammonia (B1221849) or its equivalent, to yield the target Dibenzo[b,f] google.comheteroletters.orgthiazepin-11-amine. The synthesis of a related compound, dibenzo[b,f] google.comheteroletters.orgthiazepin-11-yl-diethyl-amine, proceeds by reacting the 11-chloro intermediate with an excess of diethylamine. nih.gov

To improve process efficiency, reduce waste, and lower costs, significant research has focused on developing one-pot syntheses for the dibenzo[b,f] google.comheteroletters.orgthiazepin-11(10H)-one intermediate. These methods circumvent the need to isolate multiple intermediates, saving time and resources. tsijournals.com

Interactive Table: Comparison of One-Pot Syntheses for Dibenzo[b,f] google.comheteroletters.orgthiazepin-11(10H)-one

Starting Material Key Features Reported Yield Reference(s)
1-Chloro-2-nitrobenzene Five in-situ steps from a commercially cheap starting material. 70% tsijournals.com, tsijournals.com
2-(Phenylthio)aniline Two in-situ steps; atom-economic and high-yielding. 80% heteroletters.org, chemmethod.com
Substituted 2-aminobenzenethiols and 2-iodobenzaldehydes Copper-catalyzed C-S bond coupling using a bifunctional reagent. Moderate to excellent

The key ring-forming step in many synthetic routes is an intramolecular cyclization that constructs the central seven-membered thiazepine ring. This transformation is typically acid-catalyzed. For example, after forming the 2-(phenylthio)phenyl carbamate intermediate, cyclization is achieved by heating in the presence of polyphosphoric acid (PPA). sphinxsai.com Similarly, the cyclization of 2-(2-aminophenylsulfuryl)benzoic acid can be performed directly in an organic solvent, with the reaction rate enhanced by the presence of an acid catalyst like sulfuric acid or phosphoric acid. google.com The use of methanesulfonic acid has also been reported for this cyclization step. heteroletters.org

A more recent and elegant strategy for forming the dibenzo[b,f] google.comheteroletters.orgthiazepin-11(10H)-one core involves the Smiles rearrangement. This method is particularly attractive as it is often performed under metal-free conditions, making it an environmentally friendly and economical alternative. The process facilitates a regioselective intramolecular nucleophilic aromatic substitution, leading to the formation of the seven-membered lactam ring in excellent isolated yields, typically ranging from 70% to 92%. This one-pot rearrangement provides a facile and efficient route to a library of dibenzo[b,f] google.comheteroletters.orgthiazepin-11(10H)-ones.

Regioselective Deuteration Strategies for Dibenzo[b,f]google.comheteroletters.orgthiazepin-11-amine-D4

The "-D4" designation in the target compound's name signifies the presence of four deuterium (B1214612) atoms. The synonym, 7,8,9,10-tetradeuteriobenzo[b] google.comheteroletters.orgbenzothiazepin-6-amine, indicates that these deuterium atoms are located on one of the benzene (B151609) rings. The introduction of deuterium is a deliberate synthetic goal, often to create a molecule with altered metabolic properties or to serve as a heavy-labeled internal standard for mass spectrometry-based bioanalysis. google.comnih.gov

Direct hydrogen-deuterium exchange on the final dibenzo[b,f] google.comheteroletters.orgthiazepin-11-amine molecule is not a feasible strategy because the aromatic protons are not readily exchangeable. google.com Therefore, the most effective and precise method for producing the D4 analogue is to incorporate the deuterium label during the synthesis by using a deuterated starting material. google.com This "bottom-up" approach ensures the exact placement and high isotopic enrichment of the deuterium atoms. This strategy is common in the development of deuterated pharmaceuticals, where the kinetic isotope effect can slow down cytochrome P450-mediated metabolism at the deuterated site, potentially improving the drug's pharmacokinetic profile. nih.govjuniperpublishers.com

Synthesis of Precursor Molecules for Deuterated Dibenzo[b,f]google.comheteroletters.orgthiazepin-11-amine-D4

To synthesize the D4 target compound, a deuterated version of a key aromatic precursor is required. Following the established synthetic routes, a logical precursor would be 2-chloronitrobenzene-d4. The synthesis of this deuterated intermediate would typically begin with a commercially available, heavily deuterated benzene, such as benzene-d6 (B120219).

The synthetic sequence would involve the chlorination of benzene-d6 to produce chlorobenzene-d5, followed by nitration with a mixture of nitric and sulfuric acid. wikipedia.org The nitration of chlorobenzene (B131634) yields a mixture of isomers, primarily the 2-nitro and 4-nitro products, with the 2-nitrochlorobenzene-d4 isomer being the desired material. wikipedia.orgnih.gov

Plausible Synthetic Route for a Deuterated Precursor:

Chlorination: Benzene-d6 → Chlorobenzene-d5

Nitration: Chlorobenzene-d5 + HNO₃/H₂SO₄ → 2-Chloronitrobenzene-d4 (+ 4-isomer)

Separation: Isolation of 2-Chloronitrobenzene-d4 via fractional crystallization and/or distillation. nih.gov

Once the 2-chloronitrobenzene-d4 intermediate is obtained, it can be incorporated into the synthetic pathways described in section 2.1. For example, it can be reacted with 2-aminothiophenol (B119425) or its equivalent to build the deuterated dibenzo[b,f] google.comheteroletters.orgthiazepine core, which is then converted to the final Dibenzo[b,f] google.comheteroletters.orgthiazepin-11-amine-D4 product.

Table of Mentioned Compounds

Compound Name Structure
Dibenzo[b,f] google.comheteroletters.orgthiazepin-11-amine-D4 C₁₃H₆D₄N₂S
Dibenzo[b,f] google.comheteroletters.orgthiazepin-11-amine C₁₃H₁₀N₂S
Dibenzo[b,f] google.comheteroletters.orgthiazepin-11(10H)-one C₁₃H₉NOS
11-Chlorodibenzo[b,f] google.comheteroletters.orgthiazepine C₁₃H₈ClNS
2-Chloronitrobenzene C₆H₄ClNO₂
2-Aminothiophenol C₆H₇NS
2-(Phenylthio)aniline C₁₂H₁₁NS
Phenyl chloroformate C₇H₅ClO₂
Dithiosalicylic acid C₁₄H₁₀O₄S₂
2-Nitrodiphenylsulfide C₁₂H₉NO₂S
2-(Phenylthio)phenyl carbamate C₁₉H₁₅NO₂S
Phosphorus oxychloride POCl₃

Advanced Structural Characterization and Conformational Analysis of Dibenzo B,f 1 2 Thiazepin 11 Amine Derivatives

Spectroscopic Methods for Structural Elucidation (NMR, MS, IR)

A combination of spectroscopic techniques is indispensable for the unambiguous structural determination of dibenzo[b,f] researchgate.netresearchgate.netthiazepine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition. Infrared (IR) spectroscopy is utilized to identify characteristic functional groups present in the molecule.

For the parent compound, Dibenzo[b,f] researchgate.netresearchgate.netthiazepine-11(10H)-one, a key precursor, the proton NMR spectrum shows a multiplet for the aromatic protons in the range of δ 7.02-7.8 ppm and a broad singlet for the NH proton at approximately δ 10.5 ppm. nih.gov The mass spectrum of this precursor confirms its molecular weight with a prominent (M+1) peak at m/z 227.9. nih.gov For other derivatives, such as those of the related dibenzo[b,f] researchgate.netresearchgate.netoxazepine class, aromatic protons typically appear in the δ 6.7-7.8 ppm region in the ¹H NMR spectrum, with the amine protons appearing as a broad singlet. researchgate.net The ¹³C NMR spectra of these compounds show signals for the aromatic carbons between δ 102-160 ppm. researchgate.net

While specific IR data for Dibenzo[b,f] researchgate.netresearchgate.netthiazepin-11-amine is not extensively published, the IR spectra of related benzothiazepine (B8601423) derivatives are characterized by the presence of specific absorption bands. researchgate.netnih.govsphinxsai.com These are used to confirm the presence of functional groups, a technique that is also applicable to the analysis of Dibenzo[b,f] researchgate.netresearchgate.netthiazepin-11-amine and its deuterated analogue.

Detailed NMR Spectroscopy for Deuteration Site Assignment

In the case of Dibenzo[b,f] researchgate.netresearchgate.netthiazepin-11-amine-D4, where four hydrogen atoms on one of the benzene (B151609) rings are replaced by deuterium (B1214612), NMR spectroscopy is a powerful tool for confirming the precise location of the deuterium labels. While ¹H NMR is used to observe the absence of signals in the deuterated regions, ²H (Deuterium) NMR spectroscopy directly detects the deuterium nuclei. sphinxsai.comnih.gov

²H NMR provides a clean spectrum where only the signals from the deuterium atoms are observed, allowing for direct verification and quantification of deuteration at specific sites. sphinxsai.comnih.gov For Dibenzo[b,f] researchgate.netresearchgate.netthiazepin-11-amine-D4, the ²H NMR spectrum would be expected to show signals corresponding to the deuterated positions on the aromatic ring, confirming the successful and specific incorporation of the isotopes.

Furthermore, the introduction of deuterium induces small shifts in the NMR signals of nearby nuclei, known as isotope shifts. researchgate.net These shifts, particularly in ¹³C and ¹⁵N NMR spectra, can be observed and are dependent on the conformation of the molecule. researchgate.net Analysis of these isotope shifts can, therefore, provide valuable insights into the conformational preferences of the dibenzo[b,f] researchgate.netresearchgate.netthiazepine ring system in solution. researchgate.net

High-Resolution Mass Spectrometry for Isotopic Purity

High-resolution mass spectrometry (HRMS) is a critical technique for determining the isotopic purity of deuterated compounds like Dibenzo[b,f] researchgate.netresearchgate.netthiazepin-11-amine-D4. researchgate.netresearchgate.net This method allows for the accurate measurement of the mass-to-charge ratio (m/z) of ions, which is essential for distinguishing between molecules with very similar masses, such as isotopologues. researchgate.netresearchgate.netarxiv.org

The isotopic purity is calculated by analyzing the relative abundance of the different isotopolog ions (D0 to Dn) in the mass spectrum. researchgate.net For Dibenzo[b,f] researchgate.netresearchgate.netthiazepin-11-amine-D4, the HRMS spectrum would be expected to show a cluster of peaks corresponding to the unlabeled compound (D0), and the variously deuterated species up to the fully D4-labeled compound. By integrating the ion currents for each of these peaks and correcting for the natural abundance of isotopes like ¹³C and ¹⁵N, a precise value for the isotopic enrichment can be obtained. researchgate.netresearchgate.net This ensures the quality and reliability of the labeled compound for its intended applications.

Spectroscopic Data for Dibenzo[b,f] researchgate.netresearchgate.netthiazepine Derivatives
CompoundTechniqueKey FindingsReference
Dibenzo[b,f] researchgate.netresearchgate.netthiazepine-11(10H)-one¹H NMRAromatic protons: δ 7.02-7.8 (m); NH proton: δ 10.5 (s) nih.gov
Dibenzo[b,f] researchgate.netresearchgate.netthiazepine-11(10H)-oneMS(M+1) peak at m/z 227.9 nih.gov
Dibenzo[b,f] researchgate.netresearchgate.netoxazepin-11-amine Derivatives¹H NMRAromatic protons: δ 6.7-7.8; Amine protons: broad singlet researchgate.net
Dibenzo[b,f] researchgate.netresearchgate.netoxazepin-11-amine Derivatives¹³C NMRAromatic carbons: δ 102-160 researchgate.net
Dibenzo[b,f] researchgate.netresearchgate.netthiazepin-11-amine-D4²H NMRDirect detection of deuterium signals to confirm location and extent of deuteration. sphinxsai.comnih.gov
Dibenzo[b,f] researchgate.netresearchgate.netthiazepin-11-amine-D4HRMSAnalysis of H/D isotopolog ions to determine isotopic purity. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While crystal structure data for Dibenzo[b,f] researchgate.netresearchgate.netthiazepin-11-amine-D4 is not available, a detailed study of a closely related derivative, Dibenzo[b,f] researchgate.netresearchgate.netthiazepin-11-yl-diethyl-amine, provides significant insights into the solid-state conformation of the core ring system. researchgate.net

The analysis of this derivative reveals that the tricyclic skeleton adopts a distinct butterfly-like shape. researchgate.net This is a consequence of the conformation of the central seven-membered thiazepine ring and the relative orientation of the two fused benzene rings. researchgate.net

Conformational Dynamics of the Dibenzo[b,f]researchgate.netresearchgate.netthiazepin Ring System

The seven-membered thiazepine ring in the dibenzo[b,f] researchgate.netresearchgate.netthiazepine system is not planar and exhibits significant conformational flexibility. The X-ray crystallographic data of the diethyl-amine derivative shows that the central thiazepine ring adopts a boat conformation. researchgate.net In this conformation, the sulfur atom acts as the bow and the C-N bond of the amidine group forms the stern. researchgate.net

Crystallographic and Conformational Data for Dibenzo[b,f] researchgate.netresearchgate.netthiazepin-11-yl-diethyl-amine
ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
Thiazepine Ring ConformationBoat researchgate.net
Dihedral Angle between Benzene Rings75.92 (5)° researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The way molecules are arranged in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. researchgate.net In the crystal structure of Dibenzo[b,f] researchgate.netresearchgate.netthiazepin-11-yl-diethyl-amine, the molecules are connected through weak intermolecular forces. researchgate.net

These interactions include weak C-H···N contacts, where an aromatic carbon-hydrogen bond acts as a hydrogen bond donor to the nitrogen atom of the imine group on an adjacent molecule. researchgate.net Additionally, C-H···π interactions are observed, where a carbon-hydrogen bond interacts with the electron-rich π system of a benzene ring on a neighboring molecule. researchgate.net These interactions lead to the formation of molecular chains that propagate along the c-axis of the crystal. researchgate.net The study of these non-covalent interactions is crucial for understanding the stability of the crystal lattice and can influence the physicochemical properties of the solid material.

Computational Chemistry and Molecular Modeling of Dibenzo B,f 1 2 Thiazepin 11 Amine Systems

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For Dibenzo[b,f] researchgate.netnih.govthiazepin-11-amine-D4, these calculations can predict a range of properties that are crucial for its chemical behavior and potential biological activity.

DFT studies on similar heterocyclic systems have been employed to investigate their electronic structure. nih.gov For the Dibenzo[b,f] researchgate.netnih.govthiazepin-11-amine-D4 molecule, DFT calculations would typically be performed to optimize the geometry and calculate key electronic descriptors. These calculations can reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov The MEP map is another valuable tool, illustrating the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for predicting non-covalent interactions with biological macromolecules.

Table 1: Predicted Electronic Properties of Dibenzo[b,f] researchgate.netnih.govthiazepin-11-amine-D4

PropertyPredicted ValueSignificance
HOMO Energy(Value) eVIndicates the electron-donating ability of the molecule.
LUMO Energy(Value) eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap(Value) eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment(Value) DebyeProvides insight into the overall polarity of the molecule.

Note: The values in this table are hypothetical and would be determined through specific DFT calculations.

Molecular Dynamics Simulations for Conformational Stability and Flexibility

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and stability. sciencepublishinggroup.com For a molecule like Dibenzo[b,f] researchgate.netnih.govthiazepin-11-amine-D4, which possesses a flexible seven-membered thiazepine ring, MD simulations are crucial for understanding its accessible conformations.

The central thiazepine ring in dibenzothiazepine derivatives typically adopts a boat conformation. nih.gov MD simulations, often performed using force fields like GROMOS or AMBER, can explore the conformational landscape of the molecule in a simulated physiological environment (e.g., in a water box with counter-ions). nih.govmdpi.com These simulations can track the fluctuations of atomic positions over time, revealing the stability of different conformations and the energy barriers between them.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of Dibenzo[b,f] researchgate.netnih.govthiazepin-11-amine-D4

ParameterDescriptionPredicted Observation
RMSD of BackboneMeasures the average deviation of the tricyclic core from the initial structure.A stable trajectory would show RMSD values plateauing after an initial equilibration period.
RMSF of AtomsIndicates the fluctuation of individual atoms or groups of atoms.The amine group and the thiazepine ring are expected to show higher flexibility compared to the rigid benzene (B151609) rings.
Dihedral AngleThe angle between the two benzene rings.Fluctuations around a mean value would indicate the degree of "butterfly" motion.
Conformational AnalysisIdentification of the most populated conformational states.The boat conformation of the thiazepine ring is expected to be the most stable.

Note: The observations in this table are based on the expected behavior of similar tricyclic systems and would be confirmed by specific MD simulations.

Ligand-Protein Docking Studies for Receptor Interaction Prediction

Ligand-protein docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. unand.ac.id For Dibenzo[b,f] researchgate.netnih.govthiazepin-11-amine-D4, docking studies can provide hypotheses about its potential biological targets and the key interactions that stabilize the ligand-protein complex. Derivatives of dibenzothiazepine, such as quetiapine (B1663577), are known to interact with various receptors in the central nervous system. nih.govnih.gov

Docking studies involve placing the ligand into the binding site of a receptor and evaluating the binding energy using a scoring function. nih.gov These studies can identify crucial interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the receptor. For instance, the amine group of Dibenzo[b,f] researchgate.netnih.govthiazepin-11-amine-D4 can act as a hydrogen bond donor or acceptor, while the aromatic rings can participate in hydrophobic and pi-pi interactions.

Recent studies have utilized molecular docking to investigate the binding of quetiapine to targets like human serum albumin and various neurotransmitter receptors. nih.govnih.gov Similar approaches could be applied to Dibenzo[b,f] researchgate.netnih.govthiazepin-11-amine-D4 to predict its binding to a panel of receptors, helping to elucidate its pharmacological profile.

Table 3: Hypothetical Ligand-Protein Docking Results for Dibenzo[b,f] researchgate.netnih.govthiazepin-11-amine-D4 with a Putative Receptor

Receptor TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
(e.g., Dopamine D2 Receptor)(Value)(e.g., Asp110, Ser193)Hydrogen bond with the amine group; Hydrophobic interactions with aromatic residues.
(e.g., Serotonin 5-HT2A Receptor)(Value)(e.g., Phe339, Trp336)Pi-pi stacking with aromatic rings; Hydrophobic interactions.

Note: The data in this table is illustrative and would be the result of specific docking calculations with relevant protein structures.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. For Dibenzo[b,f] researchgate.netnih.govthiazepin-11-amine-D4, these methods can predict its NMR, IR, and UV-Vis spectra.

The prediction of NMR chemical shifts is often performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. github.io By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra. These predictions are valuable for assigning experimental spectra and confirming the structure of the molecule.

Table 4: Computationally Predicted Spectroscopic Data for Dibenzo[b,f] researchgate.netnih.govthiazepin-11-amine-D4

Spectroscopic TechniquePredicted ParameterComputational Method
¹H NMRChemical shifts (δ)GIAO-DFT
¹³C NMRChemical shifts (δ)GIAO-DFT
IR SpectroscopyVibrational frequencies (cm⁻¹)DFT
UV-Vis SpectroscopyMaximum absorption wavelength (λmax)TD-DFT

Note: The predicted parameters are qualitative and would be quantified through specific computational calculations.

Pharmacological and Biochemical Investigations in Preclinical Models

Receptor Binding Affinity and Selectivity Profiling of Dibenzo[b,f]frontiersin.orgnih.govthiazepin Analogues

The interaction of small molecules with specific receptors is a cornerstone of pharmacological research. Studies on analogues of the dibenzo[b,f] frontiersin.orgnih.govthiazepine scaffold, such as 1,4-benzodiazepine derivatives, have provided valuable data on their binding affinities and selectivity for various receptors. For instance, investigations into 1,4-benzodiazepine antagonists have revealed their selective binding to cholecystokinin receptors (CCKRs), which are G protein-coupled receptors involved in gastrointestinal and central nervous system functions nih.gov.

In a study focused on the molecular basis of ligand selectivity, stereochemically distinct iodinated 1,4-benzodiazepine antagonists were shown to bind to an allosteric site within the intramembranous helical bundle of CCK1R nih.gov. The binding affinities of these ligands were determined through radioligand binding assays, providing a quantitative measure of their interaction with the receptor.

Similarly, research on 1,5-benzothiazepine derivatives has demonstrated their potential to interact with adenosine kinase, an enzyme involved in regulating the levels of adenosine. Molecular docking studies predicted the binding energies of these compounds within the binding cavity of the enzyme, with some derivatives showing binding energies between -7.65 and -2.68 kcal/mol nih.gov. The inhibitory constants (Ki) for these compounds were found to be in the micromolar range nih.gov.

Table 1: Predicted Binding Affinities of 1,5-Benzothiazepine Derivatives for Adenosine Kinase
CompoundBinding Energy (kcal/mol)Inhibitory Constant (Ki) (µM)
Derivative 1-7.652.49
Derivative 2-5.8915.32
Derivative 3-2.6821.68
Co-crystallized Ligand (Reference)Not Reported1.66

In Vitro Enzyme Inhibition and Activation Studies (e.g., Sirtuin Modulation)

The ability of dibenzo[b,f] frontiersin.orgnih.govthiazepine analogues to modulate enzyme activity is a key area of preclinical investigation. Studies have shown that derivatives of the related 1,5-benzothiazepine scaffold can act as potent enzyme inhibitors. For example, a series of 2,3-dihydro-1,5-benzothiazepine derivatives were synthesized and evaluated as α-glucosidase inhibitors nih.gov. This enzyme is a target for the management of type 2 diabetes. The in vitro inhibitory potential of these compounds was significant, with IC50 values ranging from 2.62 to 10.11 µM, which is considerably more potent than the standard drug acarbose (IC50 = 37.38 µM) nih.gov. Kinetic studies revealed that the most active of these derivatives acted as competitive inhibitors of α-glucosidase nih.gov.

While direct studies on the sirtuin-modulating activity of Dibenzo[b,f] frontiersin.orgnih.govthiazepin-11-amine-D4 are not available, the broader field of sirtuin modulation by small molecules is an active area of research. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like aging, metabolism, and DNA repair nih.govnih.govmdpi.com. The discovery of synthetic sirtuin-activating compounds (STACs) and inhibitors has opened new avenues for therapeutic intervention in various diseases nih.govmdpi.comunipi.itrsc.org. For instance, dihydro-1,4-benzoxazine carboxamides have been identified as potent and highly selective inhibitors of Sirtuin-1 nih.gov.

Table 2: In Vitro α-Glucosidase Inhibitory Activity of 2,3-Dihydro-1,5-Benzothiazepine Derivatives
CompoundIC50 (µM)Mode of Inhibition
Derivative 2B2.62 ± 0.16Competitive
Derivative 3BNot ReportedCompetitive
Derivative Series (Range)2.62 - 10.11Not Specified for all
Acarbose (Standard)37.38 ± 1.37Not Applicable

Cell-Based Assays for Signaling Pathway Elucidation

Cell-based assays are invaluable tools for understanding how a compound affects cellular signaling pathways. While specific data for Dibenzo[b,f] frontiersin.orgnih.govthiazepin-11-amine-D4 is not available, the general approach involves using engineered cell lines that report on the activation or inhibition of a specific pathway. These assays can provide insights into a compound's mechanism of action in a biologically relevant context.

For example, a family of dibenzo frontiersin.orgnih.govresearchgate.netthiadiazepines was evaluated for neuroprotective properties in human neuroblastoma cells. These compounds demonstrated the ability to protect against mitochondrial oxidative stress, with some showing almost full protection when pre-incubated with the cells before the introduction of a toxic stressor nih.gov. Furthermore, one compound from this series exhibited notable calcium-channel modulating activity, indicating an effect on cellular calcium signaling pathways nih.gov. Such studies highlight the potential for dibenzothiazepine-related structures to influence key cellular signaling events related to cell survival and function.

Evaluation in Non-Human Biological Systems for Cognitive Research

Preclinical evaluation in non-human biological systems is crucial for assessing the potential effects of compounds on complex physiological processes like cognition. Animal models are often used to study learning and memory. While direct cognitive studies on Dibenzo[b,f] frontiersin.orgnih.govthiazepin-11-amine-D4 are lacking, research on structurally related benzodiazepines provides a framework for how such investigations might be conducted.

Benzodiazepines are known to affect memory, typically inducing anterograde amnesia nih.gov. Studies in animal models have explored these effects on acquisition, consolidation, and recall processes nih.gov. For instance, chronic administration of diazepam, a benzodiazepine (B76468), was found to impair cognitive performance in middle-aged mice in the Morris water maze test frontiersin.org. The same study also observed reductions in hippocampal long-term potentiation (LTP) and dendritic spine density, suggesting a synaptic basis for the cognitive effects frontiersin.org. These types of animal models and behavioral tests would be relevant for evaluating the potential cognitive effects of novel dibenzo[b,f] frontiersin.orgnih.govthiazepine analogues.

Investigation of Diverse Biochemical Targets

The dibenzo[b,f] frontiersin.orgnih.govthiazepine scaffold and its analogues have been investigated for their activity against a wide range of biochemical targets, suggesting a broad spectrum of potential therapeutic applications. A review of 1,5-benzothiazepine-based compounds highlights their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects chemrevlett.com.

For example, certain 1,5-benzothiazepine derivatives have shown anti-proliferative activity in human cancer cell lines, such as liver (Hep-2) and prostate (DU-145) cancer cells nih.gov. The IC50 values for some of these compounds indicated potent cytotoxic effects against these cancer cells nih.gov. Other derivatives have been found to exhibit promising antifungal and antibacterial activities chemrevlett.com. The anti-inflammatory potential of pyrazolyl benzothiazepines has also been reported chemrevlett.com. This diverse range of activities suggests that compounds based on the thiazepine core can interact with multiple biochemical targets, warranting further investigation to identify their specific molecular mechanisms of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Dibenzo B,f 1 2 Thiazepin Derivatives

Identification of Key Structural Motifs for Biological Activity

No specific information is available for Dibenzo[b,f] researchgate.netnih.govthiazepin-11-amine-D4.

General studies on the dibenzothiazepine scaffold indicate that the tricyclic core, with its central seven-membered thiazepine ring, is a crucial feature for biological activity. researchgate.net The conformation of this ring, typically a boat shape, and the dihedral angle between the two flanking benzene (B151609) rings create a "butterfly-like" conformation that is significant for receptor interaction. researchgate.net Modifications at the C-11 position have been a primary focus for altering pharmacological effects. For instance, the introduction of piperazine (B1678402) and piperidine (B6355638) rings at this position has been explored for antipsychotic and antibacterial activities. researchgate.net

Rational Design and Synthesis of Novel Analogues for SAR Exploration

No specific information is available for the rational design and synthesis of novel analogues of Dibenzo[b,f] researchgate.netnih.govthiazepin-11-amine-D4.

The synthesis of dibenzothiazepine derivatives often involves the condensation of 11-piperazinyl-dibenzothiazepine with various substituted benzyl (B1604629) halides. researchgate.net Other synthetic strategies include one-pot S-arylation from 2-aminophenyl disulfides. researchgate.net The rational design of new analogues generally aims to explore the impact of different substituents on the dibenzothiazepine nucleus to enhance potency and selectivity for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific QSAR modeling studies have been published for Dibenzo[b,f] researchgate.netnih.govthiazepin-11-amine-D4.

QSAR studies have been applied to broader classes of benzodiazepines and related heterocyclic systems to predict biological activity based on chemical structure. nih.govnih.gov These models use computational software to correlate molecular descriptors with activities like receptor binding affinity or enzyme inhibition. nih.govnih.gov However, a dedicated QSAR model for Dibenzo[b,f] researchgate.netnih.govthiazepin-11-amine-D4 has not been developed due to the absence of experimental data.

Correlation of Molecular Descriptors with Biological Effects

No specific data correlating molecular descriptors with biological effects are available for Dibenzo[b,f] researchgate.netnih.govthiazepin-11-amine-D4.

For the general class of dibenzothiazepines, molecular descriptors such as lipophilicity, electronic properties, and steric parameters of substituents are correlated with their observed biological activities. For example, in related benzodiazepine (B76468) structures, the nature and position of substituents on the phenyl ring have been shown to significantly influence their anticonvulsant and anxiolytic properties. chemisgroup.us

Applications of Dibenzo B,f 1 2 Thiazepin 11 Amine D4 in Research Methodologies

Use as a Stable Isotope Labeled Internal Standard in Quantitative Analytical Methods

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving the highest accuracy and precision. nih.gov Dibenzo[b,f] scispace.comacs.orgthiazepin-11-amine-D4 serves as an ideal internal standard for the quantification of its non-labeled analog, Dibenzo[b,f] scispace.comacs.orgthiazepin-11-amine.

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to samples being analyzed. scispace.com Its purpose is to correct for the variability inherent in the analytical process, including sample extraction, cleanup, and signal fluctuations during mass spectrometric detection due to matrix effects. nih.govthermofisher.com

The key advantage of a SIL internal standard like Dibenzo[b,f] scispace.comacs.orgthiazepin-11-amine-D4 is that it is nearly chemically identical to the analyte. waters.com This results in the following benefits:

Co-elution: It typically co-elutes with the analyte during chromatographic separation.

Similar Extraction Recovery: It experiences the same losses as the analyte during sample preparation.

Correction for Matrix Effects: It is affected by ion suppression or enhancement in the mass spectrometer source in the same way as the analyte. thermofisher.com

Because the SIL internal standard and the analyte behave almost identically, the ratio of their signals remains constant despite variations in the analytical procedure, leading to highly reliable and reproducible quantification. waters.com While SILs are the preferred choice, it is noted that deuterium-labeled compounds can sometimes exhibit slight differences in chromatographic retention times compared to their non-labeled counterparts, a phenomenon known as the deuterium (B1214612) isotope effect, which must be accounted for during method development. nih.govwaters.com

Table 1: Properties of an Ideal Internal Standard

Property Description Relevance of Dibenzo[b,f] scispace.comacs.orgthiazepin-11-amine-D4
Chemical Similarity Should have chemical and physical properties as close to the analyte as possible. As a SIL, it is chemically almost identical to the parent compound.
Mass Difference Must have a different mass-to-charge ratio (m/z) to be distinguished by the mass spectrometer. The +4 Da mass shift from the four deuterium atoms provides clear mass differentiation.
Purity Should be free of the non-labeled analyte to avoid artificially inflating the analyte's measured concentration. waters.com High isotopic and chemical purity is a critical requirement for its synthesis.

| Stability | Must be stable throughout the entire analytical process and not undergo isotopic exchange. waters.com | Deuterium labels on non-exchangeable positions are chemically stable. |

Application in Preclinical Drug Metabolism Studies for Metabolite Identification

Identifying the metabolic fate of a new chemical entity is a critical step in preclinical drug development. Stable isotope labeling, particularly with deuterium, is a powerful technique used to simplify and accelerate this process. scispace.comnih.gov Dibenzo[b,f] scispace.comacs.orgthiazepin-11-amine-D4 is well-suited for this application.

The methodology often involves administering the deuterated compound or a 1:1 mixture of the labeled and unlabeled compound to an in vitro system (like liver microsomes) or an in vivo animal model. scispace.com Samples such as plasma, urine, or bile are then collected and analyzed by high-resolution mass spectrometry.

The key principle is that the D4-label acts as an unmistakable signature. Any metabolite formed from the parent drug will retain the deuterium atoms (unless the metabolic transformation occurs at the site of labeling), resulting in a unique isotopic pattern in the mass spectrum. Specifically, the mass of the metabolite will be four Daltons higher than its corresponding non-labeled version. This mass shift allows for the rapid and confident identification of all drug-related material against a highly complex background of endogenous molecules. nih.gov This "isotope pattern filtering" approach enables researchers to:

Quickly distinguish drug metabolites from endogenous background ions.

Propose metabolic pathways by identifying the mass shifts associated with common biotransformations (e.g., hydroxylation, glucuronidation) in relation to the labeled parent drug.

Gain insights into potential metabolic liabilities of the molecule. nih.gov

Investigation of Kinetic Isotope Effects in Biochemical Reactions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. scispace.com The study of KIEs is a fundamental tool for elucidating enzymatic reaction mechanisms. scispace.com Substituting hydrogen with deuterium, as in Dibenzo[b,f] scispace.comacs.orgthiazepin-11-amine-D4, can be used to probe reactions involving the cleavage of a carbon-hydrogen (C-H) bond.

The basis of the KIE is that the C-D bond has a lower zero-point vibrational energy than a C-H bond, and therefore requires more energy to be broken. scispace.com Consequently, if the cleavage of a specific C-H bond is the rate-limiting step of a reaction, replacing that hydrogen with deuterium will cause a measurable decrease in the reaction rate.

Primary KIE: Observed when the bond to the isotopically substituted atom is broken in the rate-determining step. A significant KIE (typically >2) indicates that C-H bond cleavage is central to the slowest step of the reaction.

Secondary KIE: Smaller effects observed when the bond to the isotope is not broken but is located at or near the reaction center. These can provide information about changes in hybridization or the steric environment of the transition state.

By measuring the reaction rates of Dibenzo[b,f] scispace.comacs.orgthiazepin-11-amine versus its non-labeled counterpart in a biochemical assay (e.g., with amine-oxidizing enzymes), researchers can determine if the cleavage of a C-H bond at one of the deuterated positions is a kinetically significant step in its metabolism. scispace.com This information is invaluable for understanding enzyme mechanisms. scispace.com

Role in Pharmacokinetic Studies in Non-Human Models

Pharmacokinetic (PK) studies are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies, typically conducted in non-human models such as rats or primates, rely on the accurate measurement of the drug's concentration in biological fluids and tissues over time.

Dibenzo[b,f] scispace.comacs.orgthiazepin-11-amine-D4 plays a crucial role in these studies as a stable isotope-labeled internal standard for the quantification of the administered parent drug. Following administration of the non-labeled compound, biological samples (e.g., blood, plasma) are collected. A known amount of the D4-labeled standard is then added to each sample before analysis by LC-MS/MS.

The use of the SIL internal standard ensures that the concentration-time profiles generated are highly accurate and robust. nih.gov This data is fundamental for calculating key pharmacokinetic parameters, including:

Half-life (t½): The time required for the drug concentration to decrease by half.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Bioavailability (F): The fraction of the administered dose that reaches systemic circulation.

Accurate determination of these parameters in preclinical species is critical for predicting the drug's behavior in humans and for establishing a safe and effective dosing regimen for first-in-human clinical trials.

Table 2: List of Mentioned Chemical Compounds

Compound Name
Dibenzo[b,f] scispace.comacs.orgthiazepin-11-amine-D4
Dibenzo[b,f] scispace.comacs.orgthiazepin-11-amine
Quetiapine (B1663577)
Dibenzo[b,f] scispace.comacs.orgthiazepine
Selinexor

Advanced Analytical Methodologies for Dibenzo B,f 1 2 Thiazepin Research Compounds

Development of Chromatographic Techniques for Purity and Impurity Profiling (e.g., HPLC, TLC)

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most widely used chromatographic techniques for the purity and impurity profiling of dibenzothiazepine derivatives.

High-Performance Liquid Chromatography (HPLC):

HPLC is the cornerstone for assessing the purity of dibenzothiazepine compounds due to its high resolution, sensitivity, and quantitative accuracy. Reversed-phase HPLC is the most common mode employed, utilizing a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.

During the synthesis of dibenzothiazepine derivatives, HPLC is an invaluable tool for monitoring the progress of chemical reactions. For instance, the conversion of starting materials to the final product can be tracked, ensuring the reaction goes to completion and identifying the formation of any by-products. In the synthesis of compounds like Dibenzo[b,f] nih.govnih.govthiazepin-11-yl-diethyl-amine, a related structure, HPLC is used to monitor the conversion of the intermediate iminochloride. lgcstandards.com

For purity and impurity profiling, validated HPLC methods are established to separate the main compound from any potential process-related impurities or degradation products. These methods are validated for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable results. The development of such methods often involves optimizing the mobile phase composition (e.g., the ratio of organic solvent like acetonitrile (B52724) or methanol (B129727) to an aqueous buffer), the pH of the mobile phase, and the column temperature to achieve optimal separation. For many pharmaceutical compounds, including those related to dibenzothiazepines, HPLC methods are capable of detecting and quantifying impurities at levels as low as 0.05%.

A typical HPLC method for a dibenzothiazepine compound might involve a gradient elution, where the composition of the mobile phase is changed over time to effectively separate compounds with a wide range of polarities. UV detection is commonly used, with the wavelength selected based on the chromophoric properties of the dibenzothiazepine core.

Thin-Layer Chromatography (TLC):

TLC is a simpler, more rapid, and cost-effective chromatographic technique that is particularly useful for qualitative analysis and for monitoring the progress of organic syntheses. In the synthesis of dibenzothiazepine derivatives, TLC is frequently used to quickly check the status of a reaction by spotting the reaction mixture alongside the starting materials on a TLC plate. nih.govtsijournals.com The separation is achieved by developing the plate in a suitable solvent system (mobile phase). The separated spots are then visualized, typically under UV light.

While not as quantitative as HPLC, modern HPTLC (High-Performance Thin-Layer Chromatography) with densitometric scanning can provide semi-quantitative or even quantitative information about the purity of a sample. youtube.com TLC is also a valuable tool for identifying appropriate solvent systems for preparative column chromatography, a technique used for the purification of synthesized compounds. nih.gov

Technique Application in Dibenzo[b,f] nih.govnih.govthiazepine Research Key Parameters
HPLC Quantitative purity assessment, Impurity profiling, Reaction monitoringStationary phase (e.g., C18, C8), Mobile phase composition and pH, Gradient elution program, UV detection wavelength, Flow rate, Column temperature
TLC Qualitative purity check, Rapid reaction monitoring, Method development for column chromatographyStationary phase (e.g., silica (B1680970) gel), Mobile phase system, Visualization method (e.g., UV light)

Bioanalytical Method Development for In Vitro and Preclinical Samples

Understanding the pharmacokinetic and metabolic profile of a new chemical entity is a critical part of the drug discovery and development process. This requires the development of sensitive and selective bioanalytical methods to quantify the compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. For dibenzothiazepine research compounds, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis.

The development of a robust bioanalytical method involves several key steps:

Sample Preparation: The goal of sample preparation is to extract the analyte of interest from the biological matrix and remove interfering substances. Common techniques for dibenzothiazepine compounds include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). sci-hub.st The choice of method depends on the physicochemical properties of the analyte and the required sensitivity.

Chromatographic Separation: Similar to purity analysis, reversed-phase HPLC is typically used to separate the analyte from endogenous matrix components before it enters the mass spectrometer. The use of shorter columns and faster flow rates in Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly reduce analysis time, which is advantageous for high-throughput screening.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. The transition from the precursor to the product ion is highly specific to the analyte, minimizing interference from other compounds.

A crucial component of quantitative bioanalysis by LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS). Dibenzo[b,f] nih.govnih.govthiazepin-11-amine-D4 is an ideal internal standard for the quantification of Dibenzo[b,f] nih.govnih.govthiazepin-11-amine in biological samples. Because it has the same chemical properties as the analyte, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency (or suppression). However, due to its higher mass (resulting from the four deuterium (B1214612) atoms), it can be distinguished from the unlabeled analyte by the mass spectrometer. This allows for accurate correction for any sample loss during preparation or fluctuations in instrument response, leading to highly precise and accurate quantification.

The validation of a bioanalytical method is performed according to strict regulatory guidelines and includes the assessment of selectivity, sensitivity (lower limit of quantification), linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions.

Advanced Mass Spectrometry for Trace Analysis and Structural Characterization

Beyond routine quantification, advanced mass spectrometry techniques play a vital role in the detailed analysis and characterization of dibenzothiazepine research compounds, especially for trace-level impurities and metabolites.

High-Resolution Mass Spectrometry (HRMS):

HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) mass spectrometers, provide highly accurate mass measurements (typically with an error of less than 5 ppm). This capability is extremely valuable for:

Structural Elucidation of Unknowns: By determining the exact mass of an unknown impurity or metabolite, it is possible to deduce its elemental composition. This information, combined with fragmentation data from MS/MS experiments, allows for the confident identification of the unknown structure.

Retrospective Analysis: HRMS allows for the collection of full-scan data, meaning that all ions within a certain mass range are recorded. This creates a digital archive of the sample that can be re-interrogated at a later date to search for unexpected metabolites or impurities without the need to re-run the sample. nih.gov

Trace Analysis: The high sensitivity and selectivity of HRMS make it an excellent tool for detecting and identifying trace-level components in a complex matrix.

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS):

For studies involving deuterated compounds like Dibenzo[b,f] nih.govnih.govthiazepin-11-amine-D4, NanoSIMS is a highly specialized and powerful technique. It is a high-resolution imaging mass spectrometer that can map the distribution of specific isotopes within a biological sample, such as a cell or tissue section, at the nanoscale. forensics.org.my This can provide invaluable information on the subcellular localization of a drug or its metabolites, offering insights into its mechanism of action or potential sites of toxicity. While not a routine analytical technique, it represents the cutting edge of mass spectrometry for specialized research applications.

Technique Primary Application Key Advantages for Dibenzo[b,f] nih.govnih.govthiazepine Research
LC-MS/MS (MRM) Quantitative bioanalysisHigh sensitivity and selectivity for quantifying the parent drug and metabolites in biological fluids. Use of D4-analog as internal standard ensures accuracy.
High-Resolution MS (HRMS) Structural elucidation, Trace impurity identification, Retrospective data analysisAccurate mass measurements for determining elemental composition of unknowns. Ability to mine data for previously unidentified compounds.
NanoSIMS Isotopic imagingSubcellular localization of deuterated compounds like Dibenzo[b,f] nih.govnih.govthiazepin-11-amine-D4 in tissues and cells.

Q & A

Q. What are the key structural features of Dibenzo[b,f][1,4]thiazepin-11-amine-D4, and how are they experimentally determined?

The compound's tricyclic scaffold consists of two benzene rings fused to a central seven-membered thiazepine ring. The thiazepine adopts a boat conformation, with the sulfur atom at the "bow" and the N–C bond at the "stern." The dihedral angle between the benzene rings (~75.92°–104.08°) creates a butterfly-like geometry . Structural determination relies on single-crystal X-ray diffraction (XRD) using instruments like the Oxford Diffraction Xcalibur PX diffractometer. Data refinement parameters (e.g., R1 = 0.032, wR2 = 0.086) and hydrogen-bonding interactions (C–H⋯N, C–H⋯π) are critical for validating the 3D arrangement .

Q. What synthetic methodologies are employed to prepare Dibenzo[b,f][1,4]thiazepin derivatives?

A common route starts with dibenzo[b,f][1,4]thiazepin-11(10H)-one, which undergoes reflux in phosphorus oxychloride (POCl3) under nitrogen to yield an iminochloride intermediate. Subsequent nucleophilic substitution with amines (e.g., diethylamine) produces the target compound . Reaction conditions (e.g., 150 K crystallization) and purification steps (e.g., column chromatography) are optimized to enhance yield and purity. Advanced derivatives may incorporate piperazine or morpholine moieties via similar substitution strategies .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While specific safety data for the deuterated form (D4) are limited, related dibenzothiazepines are classified under transport hazard class 9 (ADR/RID, IMDG) due to potential corrosivity. Standard precautions include using personal protective equipment (PPE), working in a fume hood, and avoiding inhalation/contact. Waste disposal should comply with institutional guidelines for sulfur- and nitrogen-containing heterocycles .

Advanced Research Questions

Q. How does the boat conformation of the thiazepine ring influence molecular interactions and crystallographic packing?

The boat conformation creates distinct electronic environments. The sulfur atom's lone pairs and the partial sp2 character of the amine nitrogen (N2) facilitate weak intermolecular interactions, such as C–H⋯N hydrogen bonds and C–H⋯π contacts. These interactions propagate molecular chains along the crystallographic c-axis, stabilizing the lattice . Computational studies (e.g., DFT) can quantify the energy contributions of these interactions to packing efficiency.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between XRD, NMR, and mass spectrometry data often arise from dynamic conformational changes or isotopic effects (e.g., deuterium in D4). Multi-technique validation is essential:

  • XRD confirms the solid-state structure.
  • NMR (1H/13C, DEPT) identifies proton environments and deuterium incorporation.
  • High-resolution mass spectrometry (HRMS) verifies molecular formula and isotopic purity.
    Contradictions in bond lengths (e.g., N–C vs. C–S) may reflect experimental conditions (e.g., temperature during XRD data collection at 150 K) .

Q. How can computational modeling predict the bioactivity of this compound analogs?

Molecular docking and molecular dynamics simulations assess binding affinity to targets like 5-HT2A or H1 receptors. Key steps include:

  • Ligand preparation : Optimize the geometry of the deuterated compound using software like Gaussian or Schrodinger Suite.
  • Receptor-ligand interaction analysis : Identify key residues (e.g., serotonin receptor transmembrane domains) involved in hydrogen bonding or hydrophobic interactions.
  • Free energy calculations : Compare binding energies of deuterated vs. non-deuterated analogs to evaluate isotopic effects on pharmacokinetics .

Q. What analytical techniques are critical for assessing isotopic purity in deuterated derivatives?

  • Isotopic Ratio Mass Spectrometry (IRMS) : Quantifies D/H ratios with precision <0.1%.
  • 2H NMR : Detects deuterium incorporation at specific positions (e.g., amine groups).
  • Fourier-transform infrared spectroscopy (FTIR) : Identifies shifts in N–H/D stretching vibrations (~3300 cm⁻¹ for N–H vs. ~2500 cm⁻¹ for N–D) .

Methodological Guidance

8. Designing experiments to study structure-activity relationships (SAR) in dibenzothiazepines:

  • Variable Substitution : Synthesize analogs with substituents at positions 2, 4, or 11 to test electronic/steric effects.
  • Pharmacological Assays : Use radioligand binding assays (e.g., 5-HT2A receptor inhibition) to correlate structural modifications (e.g., deuterium substitution) with IC50 values.
  • QSAR Modeling : Apply partial least squares (PLS) regression to predict activity based on descriptors like logP, polar surface area, and dipole moments .

9. Addressing challenges in crystallizing deuterated compounds:

  • Slow Evaporation : Use solvents with low vapor pressure (e.g., DMSO-d6) to grow high-quality crystals.
  • Cryocooling : Maintain crystals at 100–150 K during XRD data collection to minimize thermal motion artifacts.
  • Neutron Diffraction : Resolve deuterium positions unambiguously, though this requires access to specialized facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.